Boc-3-methyl-D-homophenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-6-5-7-12(10-11)8-9-13(14(18)19)17-15(20)21-16(2,3)4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPKYFBYMKXHT-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Boc 3 Methyl D Homophenylalanine As an Unnatural Amino Acid Derivative
Unnatural amino acids are non-proteinogenic amino acids that have found extensive use as building blocks in the development of new therapeutic agents. They offer a vast array of structural diversity, enabling the fine-tuning of peptide and small-molecule drug candidates to enhance their biological activity, stability, and pharmacokinetic profiles.
Boc-3-methyl-D-homophenylalanine is significant due to its specific structural features. The "Boc" group (tert-butoxycarbonyl) is a widely utilized protecting group for the amine functionality of the amino acid. beilstein-journals.org This group is stable under many reaction conditions but can be readily removed under mild acidic conditions, making it an invaluable tool in multi-step peptide synthesis. beilstein-journals.orgchemicalbook.com
The "D" configuration of the amino acid and the "homo" designation, indicating an additional methylene (B1212753) group in the side chain compared to phenylalanine, introduce conformational constraints. These modifications can lead to peptides with altered secondary structures and increased resistance to enzymatic degradation by proteases within the body. The methyl group at the 3-position of the phenyl ring further modifies the electronic and steric properties of the side chain, which can influence molecular interactions with biological targets.
Role in Medicinal Chemistry and Drug Discovery Research
The incorporation of unnatural amino acids like Boc-3-methyl-D-homophenylalanine into peptide-based drug candidates is a key strategy in medicinal chemistry. Natural peptides often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential. By introducing modified amino acids, researchers can create peptidomimetics with improved drug-like properties.
While specific research detailing the direct application of this compound is not extensively documented in publicly available literature, the utility of closely related homophenylalanine derivatives is well-established. For instance, Boc-D-β-homophenylalanine has been utilized in the synthesis of inhibitors for dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes therapies. chemdad.com The structural modifications inherent to this compound suggest its potential as a building block for developing novel inhibitors of various enzymes or as a component of receptor ligands. The methyl group, for example, can enhance binding affinity through hydrophobic interactions within a target's binding pocket.
Fundamental Contributions to Peptide Synthesis and Chemical Biology
Classical Chemical Synthesis Approaches
Classical synthesis provides the foundational routes to this compound and related structures. These methods often involve multi-step sequences that build the carbon skeleton and install the required functional groups.
Arndt-Eistert Homologation Strategies for β-Homophenylalanine Derivatives
The Arndt-Eistert reaction is a cornerstone for the synthesis of β-amino acids from their α-amino acid precursors. nih.govnih.gov This one-carbon homologation extends the carbon chain of a carboxylic acid, making it an ideal method to convert an α-amino acid into a β-amino acid. nih.govacs.org The synthesis of this compound via this route would commence with the parent α-amino acid, Boc-3-methyl-D-phenylalanine.
The process involves three key steps:
Activation of the Carboxylic Acid : The starting Boc-protected α-amino acid is first converted into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Formation of a Diazoketone : The activated acyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂). organic-chemistry.org Two equivalents of diazomethane are often necessary, with the first performing the acylation and the second neutralizing the hydrochloric acid (HCl) byproduct. organic-chemistry.org Safer alternatives to diazomethane, such as trimethylsilyldiazomethane (B103560) (TMSCHN₂), have also been developed. organic-chemistry.org
Wolff Rearrangement : The crucial step is the Wolff rearrangement of the resulting α-diazoketone. This rearrangement is typically catalyzed by a metal, such as silver(I) oxide (Ag₂O) or silver benzoate, and can also be induced thermally or photochemically. nih.gov The rearrangement generates a ketene (B1206846) intermediate, which is then trapped by a nucleophile. In the presence of water, the ketene is hydrated to form the homologous carboxylic acid, yielding the desired β-amino acid structure. nih.gov The stereochemistry at the α-carbon of the starting amino acid is generally retained throughout the reaction sequence. organic-chemistry.org
A summary of the Arndt-Eistert homologation process is presented below:
| Step | Description | Reagents | Intermediate/Product |
| 1 | Carboxylic Acid Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acyl Chloride |
| 2 | Diazoketone Formation | Diazomethane (CH₂N₂) or TMSCHN₂ | α-Diazoketone |
| 3 | Wolff Rearrangement & Hydrolysis | Silver(I) oxide (Ag₂O), H₂O | β-Amino Acid |
Solution-Phase Peptide Synthesis Methodologies Incorporating this compound
Once synthesized, this compound can be incorporated into peptide chains using solution-phase peptide synthesis (SPPS). This classical technique involves the stepwise coupling of amino acids in a homogenous solution. nih.gov The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the amino terminus, preventing self-polymerization and directing the reaction to the desired carboxyl terminus. nih.gov
The core of the process is the formation of an amide (peptide) bond, which requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. nih.gov A variety of coupling reagents are used to achieve this activation efficiently while minimizing side reactions, particularly racemization. nih.gov
Common coupling strategies include:
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used activators. nih.gov They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. nih.gov
Additives : To suppress racemization and improve coupling efficiency, carbodiimides are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives form active esters that are less prone to side reactions. nih.gov
Onium Salts : Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid coupling with minimal side products. wikipedia.org
The general procedure involves activating the carboxyl group of this compound with a coupling reagent and then adding the amino-component (an amino acid ester or a peptide ester) to form the new peptide bond. wikipedia.org Following the coupling, the Boc group can be removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next coupling step in the sequence. nih.gov
| Coupling Reagent Class | Example(s) | Function |
| Carbodiimides | DCC, DIC | Forms reactive O-acylisourea intermediate |
| Benzotriazole Additives | HOBt, HOAt | Reduces racemization, forms active esters |
| Onium Salts | TBTU, HBTU | Provides rapid and efficient coupling |
Intramolecular Cyclization Reactions in the Synthesis of Analogues
Intramolecular cyclization of β-amino acid derivatives is a powerful strategy for synthesizing constrained analogues, most notably lactams. wikipedia.org Lactams are cyclic amides that can mimic peptide turn structures and often exhibit enhanced metabolic stability and unique biological activities. wikipedia.orgbyjus.com An analogue of this compound can be synthesized by cyclizing its linear precursor to form a corresponding β-lactam (a 4-membered ring) or γ-lactam (a 5-membered ring), depending on the starting material.
For instance, a derivative of this compound can undergo intramolecular cyclization to form a six-membered benzolactam. This has been demonstrated in the synthesis of (-)-α-aminobenzolactam from L-homophenylalanine ethyl ester, which involves a hydrogenation-cyclization sequence. researchgate.net The process generally requires activation of the carboxylic acid group, often using the same coupling reagents employed in peptide synthesis (e.g., DCC, TBTU), which facilitates the intramolecular attack by the amino group to form the cyclic amide bond. nih.gov The stereochemistry of the starting β-amino acid dictates the stereochemistry of the resulting lactam. The synthesis of cyclic biaryl analogues through intramolecular Suzuki coupling represents another advanced cyclization strategy. nih.gov
Stereoselective Chemical Synthesis Techniques
The D-configuration of this compound is a critical feature that necessitates stereocontrolled synthetic methods. These techniques are designed to selectively produce one enantiomer over the other.
Asymmetric hydrogenation is a premier industrial method for establishing chirality in amino acid synthesis. youtube.comyoutube.com This approach typically involves the hydrogenation of a prochiral olefin precursor, such as a β-enamido ester, using a chiral transition metal catalyst. Catalysts based on noble metals like rhodium, ruthenium, and iridium, coordinated to chiral phosphine (B1218219) ligands (e.g., BINAP), have proven highly effective. nih.govnih.gov
In a hypothetical synthesis of this compound, a suitable precursor would be an enamide derived from 3-methyl-cinnamic acid. The double bond of this precursor would be hydrogenated in the presence of a chiral catalyst. The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the double bond, thus yielding the desired D-enantiomer with high enantiomeric excess (ee). youtube.com The selection of the specific chiral ligand is crucial for achieving high stereoselectivity. acs.org
Crystallization-Induced Asymmetric Transformation (CIAT) is an elegant and powerful technique for obtaining a single enantiomer from a racemic mixture in potentially quantitative yield. youtube.com This process combines the resolution of diastereomeric salts with in-situ racemization of the unwanted enantiomer in the solution phase. acs.org A novel synthesis of highly enantioenriched dipeptides containing homophenylalanine has been achieved using a CIAT process. nih.gov
The strategy involves the following steps:
A racemic mixture of a homophenylalanine derivative is reacted with a chiral resolving agent to form a pair of diastereomers.
The solution is brought to a state of supersaturation under conditions where only one of the two diastereomers selectively crystallizes and precipitates out of the solution.
Crucially, conditions are established (e.g., by addition of a base or through temperature control) that allow the undesired diastereomer remaining in solution to epimerize, or racemize, back to an equilibrium mixture.
As the desired diastereomer crystallizes, the equilibrium in the solution is disturbed, driving the conversion of the undesired diastereomer into the desired one, which then also crystallizes.
This dynamic process continues until, theoretically, the entire initial racemic mixture is converted into a single, solid, diastereomerically pure product. This method is particularly attractive for large-scale industrial synthesis due to its efficiency and high potential yield. youtube.comorganic-chemistry.org
Biocatalytic and Enzymatic Synthesis Approaches
The quest for enantiomerically pure non-canonical amino acids like this compound has increasingly turned towards biocatalysis, which offers high selectivity and sustainability.
Enzymatic Resolution of Racemic Homophenylalanine Esters
Enzymatic kinetic resolution is a classic and effective method for separating enantiomers. This technique relies on the stereoselectivity of enzymes, typically lipases or proteases, to preferentially catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. For the synthesis of this compound, a racemic mixture of the corresponding ester (e.g., the methyl or ethyl ester) would be subjected to enzymatic hydrolysis. A D-selective enzyme would hydrolyze the D-ester to the desired this compound, which can then be separated from the unreacted L-ester.
The choice of enzyme and reaction conditions is critical for achieving high enantiomeric excess (e.e.) and yield. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are frequently employed for such resolutions. sigmaaldrich.com The reaction is typically performed in a buffered aqueous solution or a biphasic system to facilitate product separation.
| Enzyme | Substrate | Enantioselectivity (E) | Product e.e. (%) | Reference |
| Candida antarctica Lipase B (CAL-B) | Racemic N-acetyl-homophenylalanine ethyl ester | >100 | >98 (for L-acid) | acs.org |
| Porcine Pancreas Lipase (PPL) | Racemic amino acid acetyl esters | Variable | 86-97 | acs.org |
| Subtilisin | Racemic Boc-methylphenylalanine esters | Not specified | Not specified | nih.gov |
This table presents data for analogous enzymatic resolutions, illustrating the potential of this method for this compound.
Multienzymatic Cascades for Non-Canonical α-Amino Acid Production
Multienzymatic cascade reactions offer an elegant and efficient approach to the synthesis of non-canonical amino acids by combining several enzymatic steps in a single pot. acs.org This strategy minimizes intermediate purification steps, reduces waste, and can drive reactions to completion by removing inhibitory intermediates.
A potential multienzymatic cascade for the production of D-homophenylalanine derivatives could involve the "Hydantoinase Process". nih.gov This process typically starts with a racemic 5-monosubstituted hydantoin (B18101), which is a cyclic derivative of an amino acid. The cascade would proceed as follows:
Hydantoinase: A D-selective hydantoinase hydrolyzes the D-enantiomer of the 5-(3-methylbenzyl)hydantoin to the corresponding N-carbamoyl-D-amino acid.
Carbamoylase: A D-selective carbamoylase then hydrolyzes the N-carbamoyl-D-amino acid to produce 3-methyl-D-homophenylalanine.
Hydantoin Racemase: To achieve a theoretical yield of 100%, a hydantoin racemase can be included to continuously convert the unreacted L-hydantoin into the D-form, which can then enter the catalytic cycle.
This multienzymatic system has been successfully applied to the production of various D-amino acids. nih.gov Subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group would yield the final product.
| Enzyme | Function | Substrate Example | Product |
| D-Hydantoinase | Ring opening | 5-(2-methylthioethyl)hydantoin | N-carbamoyl-D-methionine |
| D-Carbamoylase | Hydrolysis | N-carbamoyl-D-methionine | D-methionine |
| Hydantoin Racemase | Racemization | L-5-monosubstituted hydantoin | D,L-5-monosubstituted hydantoin |
This table illustrates the key enzymes and transformations in a typical Hydantoinase Process for D-amino acid synthesis.
Another approach involves the use of transaminases. D-amino acid transaminases (DAATs) can catalyze the asymmetric synthesis of D-amino acids from their corresponding α-keto acids. nih.gov An engineered DAAT with activity towards 4-(3-methylphenyl)-2-oxobutanoic acid could produce 3-methyl-D-homophenylalanine with high enantiopurity.
Sustainable Biocatalytic Pathways for Enantiomerically Pure Homophenylalanine
The principles of green chemistry are increasingly being integrated into biocatalytic processes to create sustainable synthetic routes. For the production of enantiomerically pure homophenylalanine, several strategies can be employed to enhance sustainability. nih.govnih.gov While many studies focus on the L-enantiomer, the principles are applicable to the D-form. nih.govnih.gov
One key strategy is the use of whole-cell biocatalysts, which avoids the need for costly and time-consuming enzyme purification. researchgate.net Genetically engineered microorganisms can be designed to overexpress the entire enzymatic cascade required for the synthesis of the target amino acid.
Furthermore, the development of robust, engineered enzymes through directed evolution and metabolic engineering can lead to biocatalysts with improved activity, stability, and substrate specificity for non-natural substrates like 3-methyl-homophenylalanine precursors. nih.gov
Modern Synthetic Innovations and Method Development
Recent advances in synthetic organic chemistry have provided powerful new tools for the construction of complex molecules like this compound.
Photoredox Catalytic Additions for Unnatural Amino Acid Synthesis
Visible-light photoredox catalysis has emerged as a powerful platform for the synthesis of unnatural amino acids. uni-kiel.de This methodology utilizes a photocatalyst that, upon absorption of light, can initiate radical-based transformations under mild conditions.
A common strategy involves the addition of a carbon-centered radical to a chiral imine or dehydroalanine (B155165) derivative. bachem.com For the synthesis of this compound, a plausible route would involve the photoredox-mediated generation of a 3-methylbenzyl radical from a suitable precursor (e.g., 3-methylbenzyl bromide or a carboxylic acid derivative). This radical would then add to a chiral glyoxylate (B1226380) imine bearing a Boc-protected amino group and a chiral auxiliary to control the stereochemistry of the newly formed stereocenter. The reaction is typically carried out at room temperature under inert atmosphere and blue LED irradiation.
| Photocatalyst | Radical Precursor | Chiral Acceptor | Key Features | Reference |
| Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Alkyl Halide | Bromoalkyl intermediate from Serine | Cross-electrophile coupling | |
| 4CzIPN | Carboxylic Acid | Chiral bicyclic dehydroalanine | Metal-free, high chemo- and stereoselectivity | bachem.com |
| Acridinium-based organic photocatalyst | Carboxylic Acid | Chiral glyoxylate-derived N-sulfinyl imine | Uses ubiquitous carboxylic acids directly | uni-kiel.de |
This table summarizes various photoredox systems that could be adapted for the synthesis of this compound.
Efficient Coupling Reagent Systems in Peptide Fragment Condensation
The incorporation of sterically hindered amino acids like 3-methyl-D-homophenylalanine into a peptide chain via fragment condensation requires highly efficient coupling reagents to overcome the steric hindrance and minimize racemization. uni-kiel.de Modern peptide coupling reagents have been designed to provide rapid and clean amide bond formation.
Onium salt-based reagents are among the most effective for coupling sterically demanding amino acids. acs.org Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are widely used. These reagents activate the carboxylic acid of the Boc-protected amino acid, forming a highly reactive intermediate that readily couples with the N-terminus of a peptide fragment.
The choice of coupling reagent and additives is crucial for achieving high yields and preserving the stereochemical integrity of the chiral centers. For particularly challenging couplings involving hindered amino acids, reagents like COMU and TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate) have shown excellent performance with low levels of racemization.
| Coupling Reagent | Key Features | Application in Hindered Couplings |
| HATU | High reactivity, based on HOAt. | Very effective, considered a gold standard. |
| HBTU/TBTU | Widely used, cost-effective. | Good for routine synthesis, may be less effective for highly hindered systems. |
| COMU | High efficiency, safer byproducts (Oxyma-based). | Excellent for hindered and N-methyl amino acids. |
| TOTT | Thiuronium salt, low racemization. | Reported to be comparable to HATU for hindered couplings. |
This table compares modern coupling reagents suitable for the condensation of sterically hindered peptide fragments.
Chemoselective Protection and Deprotection Strategies
In the synthesis of peptides or other complex organic molecules involving amino acid precursors like 3-methyl-D-homophenylalanine, protecting groups are fundamental to prevent undesirable side reactions such as self-coupling and polymerization. biosynth.com An effective synthetic plan relies on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions without affecting others. nih.goviris-biotech.de This allows for the sequential and controlled unmasking of reactive sites. The most common strategies for amino acids involve the Boc/Benzyl (B1604629) (Boc/Bn) or the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) pairings. biosynth.comnih.gov For this compound, the Boc group serves as the temporary protecting group for the α-amino function.
Protection of the Amino Group
The introduction of the tert-butyloxycarbonyl (Boc) group to the α-amino function of the parent amino acid is a standard and efficient procedure. nih.gov This reaction enhances the stability of the compound and prepares it for subsequent synthetic steps. nbinno.com
The typical method involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nbinno.comguidechem.com A base, such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP), is used to deprotonate the amino group, increasing its nucleophilicity to attack the Boc anhydride. nbinno.comguidechem.com The Boc group is valued for its stability in the presence of nucleophilic reagents, basic conditions, and during hydrogenolysis, making it compatible with a wide range of reaction conditions used for other functional groups. nih.govresearchgate.net
Protection of the Carboxyl Group
Benzyl Esters (OBn): These are stable to the acidic conditions used to remove the Boc group and are typically cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).
Methyl Esters (OMe): These are also stable to mild acidic deprotection of the Boc group and can be removed under basic conditions through saponification (e.g., using sodium or lithium hydroxide).
This differential stability is the cornerstone of a chemoselective strategy, allowing for the independent manipulation of the N-terminus and C-terminus of the amino acid derivative. nih.gov
Chemoselective Deprotection
The selective removal, or deprotection, of the Boc group is one of its most advantageous features. The Boc group is highly sensitive to acid, a property that is exploited for its removal in the presence of other, more robust protecting groups. acsgcipr.org
Strong acids are generally used for Boc deprotection. acsgcipr.org A common and effective method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). reddit.com Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane or ethyl acetate (B1210297) are frequently employed. nih.gov These conditions are specifically chosen because they are mild enough not to cleave other protecting groups that might be present in a complex molecule, such as benzyl esters or Fmoc groups, thus ensuring high chemoselectivity. biosynth.com
A potential side reaction during acid-mediated Boc deprotection is the formation of a reactive tert-butyl cation intermediate. acsgcipr.org This cation can cause unwanted alkylation of nucleophilic residues on the substrate. acsgcipr.org To prevent this, "scavengers" such as anisole (B1667542) or triisopropylsilane (B1312306) are often added to the reaction mixture to trap the cation.
The following table details various reagents used for the chemoselective deprotection of the N-Boc group.
The following table summarizes a typical orthogonal protection scheme utilizing the Boc group, highlighting the distinct conditions required for removing the amino and carboxyl protecting groups.
Enantioselective Synthesis of D-Homophenylalanine and its Stereoisomers
Asymmetric synthesis aims to create the desired stereocenter selectively. Common approaches include:
Catalytic Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral enamine or unsaturated ester precursor using a chiral catalyst. For instance, rhodium or ruthenium complexes with chiral phosphine ligands have been successfully used for the enantioselective hydrogenation of N-acyl-β-(amino)acrylates to produce β-amino acid derivatives with high enantiomeric excess.
Conjugate Addition Reactions: The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a widely used method. tandfonline.com The use of chiral auxiliaries attached to the electrophile or nucleophile, or the use of chiral catalysts, can direct the stereochemical outcome of the reaction. tandfonline.com For example, the conjugate addition of amines to α,β-unsaturated esters catalyzed by organocatalysts like Cinchona alkaloids has proven effective. tandfonline.com
Copper-Catalyzed Hydroamination: A notable development is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. By selecting an appropriate chiral ligand, the regioselectivity of the hydrocupration can be controlled to favor the formation of a β-cuprated species, which then reacts with an aminating agent to yield the desired β-amino acid derivative with high enantioselectivity. nih.gov
Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. This is often achieved by:
Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as tartaric acid, mandelic acid, or a chiral amine like brucine, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can be separated by fractional crystallization. wikipedia.orglibretexts.org The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, making them excellent tools for resolving racemic mixtures.
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov For instance, chiral palladium phosphine complexes have been used for the liquid-liquid extraction and separation of phenylalanine analogues. nih.gov
The table below summarizes some of the key methods used for the stereoselective synthesis of β-amino acids, which are applicable to the synthesis of D-homophenylalanine and its derivatives.
| Method | Description | Key Features | Reference |
| Catalytic Asymmetric Hydrogenation | Hydrogenation of prochiral enamines or unsaturated esters using a chiral metal catalyst (e.g., Rh, Ru). | High enantioselectivity and yield. | |
| Organocatalytic Conjugate Addition | Addition of an amine to an α,β-unsaturated carbonyl compound catalyzed by a chiral organic molecule. | Metal-free, environmentally friendly conditions. | tandfonline.com |
| Copper-Catalyzed Hydroamination | Ligand-controlled hydrocupration of cinnamate (B1238496) derivatives followed by amination. | Reversal of regioselectivity to produce β-amino acids. | nih.gov |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Well-established, scalable method. | wikipedia.orglibretexts.org |
| Chiral Chromatography | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Analytical and preparative scale applications. | nih.gov |
Impact of Chirality on Peptide Self-Assembly and Supramolecular Structures
The stereochemistry of constituent amino acids is a critical determinant of the secondary and tertiary structure of peptides, which in turn governs their self-assembly into supramolecular structures. The incorporation of a D-amino acid like D-homophenylalanine into a peptide sequence composed primarily of L-amino acids introduces a "chiral defect" that can profoundly alter its conformational preferences and assembly pathways.
Peptide hydrogels are a class of soft materials with significant potential in biomedicine. Their properties are highly dependent on the formation of a fibrous network through peptide self-assembly. The chirality of the peptide backbone plays a crucial role in this process.
Homochiral peptides (composed of all L- or all D-amino acids) often self-assemble into well-ordered structures, such as α-helices or β-sheets, leading to the formation of hydrogels.
Heterochiral peptides (containing a mix of L- and D-amino acids) can exhibit dramatically different self-assembly behaviors. In some cases, heterochirality can disrupt the regular hydrogen bonding patterns required for stable secondary structures, thus inhibiting gelation. However, in other instances, the introduction of a D-amino acid can promote specific turns or folds that facilitate novel self-assembly pathways.
Research on tripeptides containing both homophenylalanine (Hph) and phenylalanine (Phe) has explored these effects. A study on N-succinylated dehydrotripeptides with sequences like L-Phe-D-Hph-ΔPhe and L-Hph-L-Phe-ΔPhe investigated the influence of stereochemistry on self-assembly and gelation. bohrium.comresearchgate.netdntb.gov.ua Interestingly, their findings indicated that the common assumption that heterochiral peptides have a greater tendency for self-assembly and gelation than their homochiral counterparts does not universally hold true, highlighting the complexity of these interactions. bohrium.comresearchgate.net
In studies of dipeptides capped with aromatic groups, the replacement of an L-amino acid with a D-amino acid was found to have a major impact on self-assembly. upc.edu For example, while a homochiral L-Phe-L-Phe derivative showed polymorphic assemblies that were sensitive to environmental conditions, the corresponding heterochiral D-Phe-L-Phe peptide consistently formed nanofibers, suggesting that heterochirality can sometimes enforce a more specific and robust assembly pathway. upc.edumdpi.com The mechanical properties of multicomponent hydrogels can also be fine-tuned by varying the ratio of L- and D-enantiomers. frontiersin.org
The following table summarizes the general effects of homo- and hetero-chirality on peptide hydrogelation.
| Chirality | General Effect on Self-Assembly | Impact on Hydrogel Properties | Example System | Reference |
| Homochiral (all L- or all D-) | Promotes formation of regular secondary structures (e.g., β-sheets). | Can lead to the formation of stable, well-ordered fibrous networks and hydrogels. | Fmoc-L-Phe-L-Phe | upc.edu |
| Heterochiral (mixed L- and D-) | Can either disrupt or promote specific conformations, leading to varied assembly pathways. | Can inhibit gelation, or lead to hydrogels with different mechanical and morphological properties. | L-Phe-D-Hph containing peptides | bohrium.comresearchgate.netdntb.gov.ua |
β-sheets are a fundamental secondary structure motif that drives the self-assembly of many peptides and is implicated in the formation of amyloid fibrils. The stability and conformation of β-sheets are highly sensitive to the stereochemistry of the constituent amino acids.
Introducing a D-amino acid into a β-strand of an L-peptide can significantly destabilize the β-sheet structure. This is because the side chain of the D-residue projects from the opposite face of the peptide backbone compared to the L-residues, disrupting the regular pattern of hydrogen bonds between adjacent strands. Studies on miniproteins with β-sheet-rich structures have shown that single L-to-D substitutions can be dramatically destabilizing, often leading to complete unfolding of the protein. researchgate.netnih.gov
However, D-amino acids are not always disruptive. When placed in the turn region of a β-hairpin, a D-amino acid can actually stabilize this conformation. Specific D-amino acid-containing turn sequences (e.g., D-Pro-L-Ala) are known to favor the formation of tight, stable β-turns, which act as nucleating sites for β-hairpin folding. This principle is widely used in peptide design to create stable, predictable β-hairpin structures. The stability of the peptide in serum can also be significantly improved by the introduction of D-amino acids, which can enhance resistance to enzymatic degradation. nih.govelsevierpure.com
The effect of D-amino acid substitution is therefore highly context-dependent, as summarized below.
| Location of D-Amino Acid | Effect on Structure | Rationale | Reference |
| Within a β-strand | Destabilizes β-sheet | Disrupts the regular inter-strand hydrogen bonding pattern. | researchgate.netnih.gov |
| In a β-turn region | Stabilizes β-hairpin | Can promote specific turn types (e.g., Type I' or Type II') that facilitate folding. | researchgate.net |
Stereochemical Control in Derivatization Reactions
Once this compound is synthesized, it can be used as a building block in peptide synthesis or further modified. In any subsequent derivatization reaction, it is crucial to maintain the stereochemical integrity of the existing chiral center(s) and to control the formation of any new stereocenters.
The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is specifically chosen for its stability under many reaction conditions and its ease of removal under acidic conditions without causing racemization of the adjacent α-carbon. This is a key consideration in peptide synthesis, where repeated deprotection and coupling steps are required.
If derivatization involves reactions at the carboxylic acid moiety (e.g., esterification or amide bond formation), care must be taken to avoid conditions that could lead to epimerization of the α-carbon. The use of appropriate coupling reagents and non-basic conditions is essential.
Furthermore, if a reaction creates a new stereocenter on the molecule, the existing chiral center of the D-homophenylalanine backbone can exert a diastereoselective influence. This substrate-controlled stereoselectivity can be exploited to synthesize complex molecules with multiple defined stereocenters. The bulky nature of the Boc group and the phenyl ring can create a specific steric environment that directs the approach of reagents, favoring the formation of one diastereomer over the other.
Preservation of Existing Stereocenters: Using reaction conditions and protecting groups that prevent racemization.
Control of New Stereocenters: Leveraging the inherent chirality of the starting material to influence the stereochemical outcome of subsequent reactions.
Applications of Boc 3 Methyl D Homophenylalanine As a Building Block in Peptide and Peptidomimetic Chemistry
Integration into Peptide Synthesis for Therapeutic Development
The integration of specialized amino acids like Boc-3-methyl-D-homophenylalanine is a key strategy in modern therapeutic development. Its unique structure offers advantages over natural amino acids, contributing to the creation of drug candidates with improved pharmacological profiles.
Design of Peptide-Based Therapeutics with Enhanced Properties
The introduction of non-natural amino acids is a powerful tool for modifying the properties of therapeutic peptides. The methyl group on the phenyl ring of this compound can influence hydrophobic interactions and π-π stacking, which are crucial for molecular recognition and binding affinity. nih.gov Furthermore, as a homophenylalanine derivative, it extends the peptide backbone, which can alter the peptide's secondary structure and increase its resistance to enzymatic degradation by proteases.
The incorporation of analogous unnatural amino acids, such as fluorinated homophenylalanine derivatives, has been shown to enhance bioactivity and stability in therapeutic candidates. chemimpex.com This suggests that the methyl-substituted variant could similarly confer beneficial attributes. These modifications are sought after in drug design to improve efficacy and pharmacokinetic properties. chemimpex.com
Role in Angiotensin-Converting Enzyme (ACE) and Renin Inhibitor Precursors
While specific studies detailing the use of this compound in the synthesis of Angiotensin-Converting Enzyme (ACE) or renin inhibitors are not widely available in published literature, the use of homophenylalanine scaffolds is a known strategy in the design of protease inhibitors. The extended backbone of homophenylalanine can mimic the transition state of peptide cleavage by these enzymes, making it a candidate for incorporation into inhibitor designs. The development of such inhibitors often involves creating peptide-like molecules that can fit into the active site of the target enzyme, and the structural variations offered by unnatural amino acids are critical for optimizing this fit.
Development of Factor XA Inhibitors
Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant drugs. nih.gov The development of small molecule Factor Xa inhibitors often involves creating structures that can bind effectively to the active site of the enzyme. nih.govnih.gov Although direct evidence of this compound's use in Factor Xa inhibitors is limited, the principles of inhibitor design suggest its potential utility. The synthesis of potent inhibitors frequently relies on a library of diverse building blocks to explore the structure-activity relationship (SAR). The specific stereochemistry and substitution pattern of this compound could be leveraged to probe the S1 and S4 pockets of the Factor Xa active site, potentially leading to compounds with high affinity and selectivity.
Construction of Peptidomimetics and Conformational Constraints
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved stability and bioavailability. This compound is a useful building block for these structures, helping to impose specific conformational constraints that can lock the molecule into a biologically active shape.
Functionalized Bis-Peptides and Diketopiperazine-Based Scaffolds
Diketopiperazines (DKPs) are cyclic dipeptides that serve as versatile scaffolds in medicinal chemistry. nih.gov The synthesis of DKPs can involve the cyclization of a dipeptide precursor. By using this compound as one of the amino acid components, novel DKP scaffolds with specific stereochemistry and substitution can be created. These scaffolds can then be further functionalized to generate libraries of bioactive compounds.
Similarly, the synthesis of more complex structures like bis-peptides, which may involve linking two peptide chains, can benefit from the unique properties of this amino acid. For instance, in the creation of bis-lactam linked peptides, which replace disulfide bonds to increase stability, specialized amino acids are crucial for achieving the desired three-dimensional structure. nih.gov
General Synthesis Route for Dipeptides
| Step | Description | Reagents |
| 1. Activation | The carboxylic acid of a Boc-protected amino acid (like this compound) is activated. | Coupling agents (e.g., HBTU, TBTU, EDC/HOBt). nih.govnih.gov |
| 2. Coupling | The activated amino acid is reacted with the free amine of a second amino acid or peptide. | Diisopropylethylamine (DIPEA) or other bases. nih.gov |
| 3. Deprotection | The Boc protecting group is removed from the N-terminus to allow for further chain elongation. | Acidic conditions (e.g., Trifluoroacetic acid - TFA). nih.gov |
β-Peptoid Synthesis and Applications
This compound is a β-amino acid, meaning the amino group is attached to the beta carbon relative to the carboxyl group. This structure is the basis for the synthesis of β-peptides and β-peptoids, which are known to form stable secondary structures, including helices and sheets, and are highly resistant to proteolytic degradation. The synthesis of mixed peptides containing both α- and β-amino acids can lead to novel structures with interesting biological activities. nih.gov The general procedure involves standard peptide coupling techniques, where the Boc-protected β-amino acid is coupled with another amino acid (either α or β) to build the desired sequence. nih.govnih.gov
Derivatization and Structural Modification of Boc 3 Methyl D Homophenylalanine for Enhanced Properties
Designing Analogs with Modified Side Chains
The side chain of an amino acid plays a pivotal role in molecular recognition and biological activity. By systematically modifying the phenyl ring of Boc-3-methyl-D-homophenylalanine, researchers can fine-tune its steric and electronic properties to optimize interactions with biological targets.
Halogenated Boc-Homophenylalanine Derivatives
Halogenation of the aromatic ring is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical properties. The introduction of halogen atoms can influence lipophilicity, metabolic stability, and binding affinity. For instance, the synthesis of fluorinated derivatives, such as Boc-3-fluoro-D-β-homophenylalanine, has been explored to enhance bioactivity and stability. chemimpex.com The fluorine atom, with its small size and high electronegativity, can form favorable orthogonal multipolar interactions with protein backbones, thereby improving binding affinity. Dichloro-substituted β-homophenylalanine derivatives have also been synthesized, showcasing the versatility of halogenation in creating a diverse library of analogs. The synthesis of novel halogenated phenoxychalcones and their subsequent cyclization to pyrazolines has demonstrated the potential of halogenated building blocks in generating compounds with significant cytotoxic activity against cancer cell lines. nih.gov
Table 1: Examples of Halogenated Phenylalanine Derivatives and Their Applications
| Compound/Derivative Class | Synthetic Strategy | Key Findings/Applications | Reference |
| Boc-3-fluoro-D-β-homophenylalanine | Not detailed in provided search results | Utilized in peptide synthesis and medicinal chemistry to enhance bioactivity and stability. chemimpex.com | chemimpex.com |
| Dichloro-β-homophenylalanine | Not detailed in provided search results | Not detailed in provided search results | |
| Halogenated Phenoxychalcones | Williamson etherification followed by Claisen-Schmidt condensation | Precursors for N-acetylpyrazolines with cytotoxic activity against breast cancer cells. nih.gov | nih.gov |
Methylated and Substituted Phenylalanine Derivatives
The strategic placement of methyl groups and other substituents on the phenyl ring can provide valuable insights into structure-activity relationships. The preparation of various methyl-substituted DL-phenylalanines has been a subject of research to understand the impact of substitution patterns on biological activity. acs.org The genetic incorporation of phenylalanine derivatives with ortho-substitutions, including methyl, methoxy, nitro, and nitrile groups, has been achieved in both E. coli and mammalian cells. acs.org This technology allows for the site-specific introduction of these modified amino acids into proteins, enabling detailed studies of protein structure and function. acs.org For example, o-cyano-phenylalanine has been used as a selective sensor to probe the local environment of proteins. acs.org The synthesis of β-phenylalanine derivatives (β-PADs) has also garnered significant interest due to their utility as scaffolds in medicinal chemistry. nih.gov
Introduction of Nonproteinogenic Amino Acids for Improved Stability and Functionality
To overcome the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity, chemists have incorporated various nonproteinogenic amino acids into peptide sequences containing or analogous to this compound.
Cyclized Diamino Acid (dAA) Residues for Helical Structure Enhancement
Conformational control is crucial for designing peptides with specific biological functions. Cyclic peptides, in particular, offer advantages in terms of rigidity, affinity, and stability. nih.govresearchgate.net The incorporation of cyclized diamino acid residues is a powerful strategy to induce and stabilize helical structures within peptides. rsc.org The strategic arrangement of L- and D-amino acids, along with achiral residues like 2-aminoisobutyric acid (Aib), can be used to sculpt the secondary structure of cyclic peptides, leading to distinct conformations such as figure-8 or planar structures. nih.gov This conformational manipulation is key to expanding the chemical space for various applications. nih.gov
Dehydrophenylalanine (ΔPhe) and Dehydroaminobutyric Acid (ΔAbu) Containing Peptides
The introduction of α,β-dehydroamino acids, such as dehydrophenylalanine (ΔPhe) and dehydroaminobutyric acid (ΔAbu), into peptide backbones imposes significant conformational constraints. nih.gov Peptides containing ΔPhe residues often adopt well-defined helical conformations in solution. nih.gov The stereochemistry of the dehydroamino acid residue is crucial; for instance, the (Z)-isomer of ΔAbu is most commonly found in natural products. nih.gov The presence of these residues can be critical for biological activity, as demonstrated by the reduced toxicity of dehydronodularin upon reduction of its (Z)-Δ(Me)Abu residue. nih.gov The synthesis of peptides containing two ΔPhe residues has shown that the resulting helical screw sense can be influenced by the surrounding amino acid sequence and the solvent. nih.gov
Table 2: Impact of Nonproteinogenic Amino Acids on Peptide Structure
| Nonproteinogenic Amino Acid | Effect on Peptide Structure | Example | Reference |
| Cyclized Diamino Acid (dAA) | Induces and stabilizes helical structures. | Not specified in provided search results | rsc.org |
| Dehydrophenylalanine (ΔPhe) | Promotes the formation of 3(10)-helical conformations. nih.gov | Ac-ΔPhe-Ala-ΔPhe-NH-Me | nih.gov |
| Dehydroaminobutyric Acid (ΔAbu) | Conformational constraint, often found as the (Z)-isomer in natural products. nih.gov | Nodularins | nih.gov |
Structure-Activity Relationship (SAR) Studies of Boc-Homophenylalanine Derivatives
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and lead optimization. oncodesign-services.comnih.gov By systematically modifying the structure of a lead compound like a Boc-homophenylalanine derivative and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its potency, selectivity, and pharmacokinetic properties. oncodesign-services.comnih.gov
Computational SAR methods, including molecular modeling and quantitative structure-activity relationship (QSAR) analysis, can be used to predict the biological activity of novel compounds and guide the design of more potent and selective analogs. oncodesign-services.comrsc.org Experimental SAR studies involve the synthesis and biological testing of a series of related compounds. oncodesign-services.com For example, SAR studies on pyrazole (B372694) derivatives have been conducted to understand their antifungal activities. researchgate.net
While specific SAR studies focused exclusively on a broad range of this compound derivatives are not extensively detailed in the provided search results, the principles of SAR are directly applicable. By creating a library of analogs with variations in the halogenation and methylation patterns of the phenyl ring, as well as by incorporating different nonproteinogenic amino acids, a comprehensive SAR profile can be established. This would involve synthesizing these derivatives and assessing their activity in relevant biological assays. The resulting data would be invaluable for the rational design of new therapeutic agents with improved properties.
Optimization for Enzyme Inhibition (e.g., Dipeptidyl Peptidase-4 (DPP-4) Inhibitors)
This compound and its analogs have emerged as a promising scaffold for the design of inhibitors targeting various enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4). DPP-4 inhibitors are a significant class of therapeutic agents used in the management of type 2 diabetes. The core structure of β-homophenylalanine derivatives allows for key interactions within the active site of the DPP-4 enzyme.
Research into fused β-homophenylalanine derivatives has demonstrated their potential as potent DPP-4 inhibitors. nih.gov A series of these derivatives were designed, synthesized, and evaluated for their ability to inhibit DPP-4, with many exhibiting excellent inhibitory activity. nih.govebi.ac.uk These studies provide a basis for understanding how modifications to the core homophenylalanine structure can be optimized for enhanced enzyme inhibition.
The synthesis of these inhibitors often involves multi-step processes starting from related, commercially available materials. For instance, the creation of fused heterocyclic systems onto the homophenylalanine backbone has been a successful strategy. These fused rings can occupy specific pockets within the enzyme's active site, leading to increased potency.
While direct derivatization of this compound is a specific synthetic route, the principles of inhibitor design can be applied. Key modifications often focus on the aromatic ring and the amino and carboxylic acid functionalities after deprotection of the Boc group. For example, the introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity.
The following table summarizes the DPP-4 inhibitory activities of representative fused β-homophenylalanine derivatives, illustrating the impact of structural modifications.
| Compound ID | Modifications from Homophenylalanine Core | DPP-4 IC50 (nM) |
| 9aa | Fused pyrimidinone ring | 18 |
| 18a | Fused triazolopyrimidinone (B1258933) ring | 15 |
| 18m | Fused triazolopyrimidinone with trifluoromethylphenyl group | 8 |
| Sitagliptin | (Reference Drug) | 25 |
| Data sourced from studies on fused β-homophenylalanine derivatives as DPP-4 inhibitors. nih.govebi.ac.uk |
These findings underscore the potential of the homophenylalanine scaffold in developing potent DPP-4 inhibitors. The strategic addition of fused ring systems and specific substituents on the phenyl ring are key derivatization approaches to enhance inhibitory activity.
Impact on Biological Activity and Selectivity
Furthermore, the introduction of other functional groups, such as halogens, to the phenyl ring can significantly impact biological activity. In a study on phosphonic acid analogues of homophenylalanine, the introduction of fluorine atoms to the phenyl ring resulted in potent inhibitors of alanyl aminopeptidases. researchgate.net Specifically, a fluorine atom at the 3-position of the phenyl ring yielded one of the most active compounds. researchgate.net This highlights the importance of the substitution pattern on the aromatic ring for enhancing biological activity.
The selectivity of these inhibitors is also a critical consideration. For DPP-4 inhibitors, it is important to have high selectivity over other related dipeptidyl peptidases like DPP-8 and DPP-9 to avoid potential adverse effects. The design of fused β-homophenylalanine derivatives has shown that it is possible to achieve both high potency and good selectivity. nih.gov
The table below illustrates the impact of specific structural features on the biological activity and selectivity of homophenylalanine derivatives.
| Structural Modification | Impact on Biological Activity | Impact on Selectivity |
| Fused Heterocyclic Rings | Increased potency for DPP-4 inhibition. nih.govebi.ac.uk | Can be optimized for high selectivity against DPP-8 and DPP-9. nih.gov |
| 3-Methyl Group on Phenyl Ring | Contributes to hydrophobic interactions and can influence binding affinity. nih.gov | Can influence selectivity by affecting the fit within the target's active site. |
| Fluorine Substitution on Phenyl Ring | Can enhance inhibitory potential against certain enzymes. researchgate.net | The position of the fluorine atom is critical for optimal activity and selectivity. researchgate.net |
Advanced Research Directions and Future Perspectives in Boc 3 Methyl D Homophenylalanine Research
Supramolecular Chemistry and Peptide Self-Assembly Studies
The field of supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. Peptides, with their inherent ability to form hydrogen bonds and engage in other non-covalent interactions, are exceptional building blocks for the bottom-up fabrication of nanomaterials. The incorporation of non-natural amino acids like Boc-3-methyl-D-homophenylalanine can introduce specific steric and electronic properties that influence and direct the self-assembly process.
Designed β-Hairpin Conformations and Extended β-Pleated Sheet Assemblies
The self-assembly of peptides is often driven by the formation of secondary structures such as β-hairpins and β-pleated sheets. nih.gov β-hairpins are simple motifs of protein secondary structure, and inducing their formation in small peptides is a significant area of research. escholarship.org While specific studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides a strong basis for its potential in this area. The methyl group on the phenyl ring of this compound can influence the packing and intermolecular interactions within self-assembling peptide systems.
The formation of extended β-pleated sheets is a fundamental process in the self-assembly of many peptides, leading to the formation of fibrils and other nanostructures. The Boc (tert-butyloxycarbonyl) protecting group, in conjunction with the D-configuration of the amino acid, can be strategically employed to control the folding and assembly of peptide chains. chemimpex.com The hydrophobic nature of the homophenylalanine side chain, further modified by the methyl group, is expected to play a crucial role in the hydrophobic interactions that stabilize these extended assemblies. nih.gov
Exploration of Supramolecular Soft Nanomaterials
The spontaneous organization of peptide-based building blocks into ordered nanostructures is a cornerstone of creating supramolecular soft nanomaterials. nih.gov These materials, which can include nanotubes, nanovesicles, and hydrogels, have a wide range of potential applications in biomedicine and materials science. nih.gov The driving forces behind the self-assembly of peptides into these structures include hydrogen bonding, hydrophobic interactions, electrostatic interactions, and π-π stacking. nih.gov
The incorporation of this compound into peptide sequences could offer precise control over these interactions. The methyl group can enhance hydrophobic interactions and influence the aromatic stacking of the phenyl rings, thereby directing the morphology of the resulting nanomaterials. While direct experimental evidence for this compound in this context is limited, the principles of peptide self-assembly strongly suggest its utility in the design of novel soft nanomaterials with tunable properties.
Computational Approaches in this compound Derivative Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of synthetic pathways and the elucidation of structure-activity relationships before embarking on extensive experimental work.
Retrosynthesis Analysis for Synthetic Pathway Prediction
Retrosynthesis is a powerful technique for planning the synthesis of complex organic molecules. For derivatives of this compound, computational retrosynthesis tools can be employed to identify potential starting materials and reaction pathways. By inputting the target molecule, these programs can work backward through a series of chemical reactions to suggest simpler, commercially available precursors. This approach can significantly streamline the synthetic process, saving time and resources.
Molecular Modeling for Structure-Activity Relationship Elucidation
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. In the context of this compound derivatives, molecular docking can be used to predict how these compounds might bind to biological targets such as enzymes or receptors. frontiersin.org This is particularly relevant in drug discovery, where understanding the interactions between a ligand and its target is crucial for designing more potent and selective drugs. frontiersin.orgmdpi.com
By systematically modifying the structure of this compound in silico and evaluating the binding affinity of the resulting derivatives, researchers can establish a structure-activity relationship (SAR). frontiersin.org This SAR provides valuable insights into which functional groups and structural modifications are key for biological activity, guiding the synthesis of the most promising compounds. frontiersin.org
Novel Applications in Chemical Biology and Material Science
The unique properties of this compound make it a promising candidate for a variety of novel applications in both chemical biology and material science.
In chemical biology, the incorporation of this non-canonical amino acid into peptides can be used to probe and manipulate biological systems. For instance, peptides containing this compound could be designed as enzyme inhibitors or as probes to study protein-protein interactions. The methyl group can serve as a subtle yet influential modification to fine-tune the biological activity of a peptide. chemimpex.com
In material science, the self-assembly properties of peptides containing this compound can be harnessed to create new functional materials. As discussed, the ability to form ordered nanostructures opens up possibilities for developing novel hydrogels for tissue engineering, drug delivery systems, and components for nanoelectronics. The precise control over self-assembly afforded by this custom amino acid is a key enabling feature for these advanced applications.
Utilization as Molecular Probes in Biological Systems
The unique structural characteristics of this compound make it a compelling candidate for the development of molecular probes. Molecular probes are essential tools for elucidating complex biological processes, enabling researchers to study molecular interactions, enzyme activities, and cellular pathways with high precision.
The incorporation of the 3-methyl group on the phenyl ring of homophenylalanine can serve as a subtle yet effective structural and spectroscopic marker. This modification can influence the binding affinity and selectivity of peptides containing this amino acid towards their biological targets. For instance, in studies involving peptide-protein interactions, the methyl group can provide a valuable NMR signature for monitoring binding events and characterizing the conformation of the peptide in its bound state.
Furthermore, the homophenylalanine structure, with its extended backbone, can be used to probe the spatial constraints of receptor binding pockets. The Boc (tert-butyloxycarbonyl) protecting group, while primarily used during synthesis, can also be leveraged in specific in vitro assays as a bulky substituent to investigate steric hindrance effects.
Research on related fluorinated and isotopically labeled phenylalanine and homophenylalanine derivatives has established a precedent for using such modified amino acids as probes in biochemical and metabolic studies. nih.gov These studies pave the way for the development of this compound-based probes for applications in areas such as:
Enzyme-Substrate Interaction Studies: Peptides containing this ncAA could be designed as specific substrates or inhibitors for enzymes like proteases, allowing for detailed kinetic and structural analysis.
Receptor-Ligand Binding Assays: The unique structural features of this compound can be exploited to design ligands with tailored affinities for specific receptors, aiding in drug discovery and design.
Cellular Imaging: While not inherently fluorescent, the structure could be further modified with fluorophores to create probes for visualizing cellular processes and protein localization.
Incorporation into Polymers for Advanced Material Development
The integration of ncAAs into polymers is a rapidly growing field of materials science, aiming to create novel biomaterials with customized physical, chemical, and biological properties. mdpi.com The self-assembly of short peptides containing ncAAs can lead to the formation of hydrogels, nanofibers, and other nanostructures with potential applications in tissue engineering, drug delivery, and regenerative medicine. nih.gov
The structural characteristics of this compound, particularly its hydrophobic phenyl ring and the additional methyl group, can significantly influence the self-assembly behavior of peptides. These features can promote intermolecular hydrophobic and π-π stacking interactions, which are crucial driving forces for the formation of well-ordered nanostructures. nih.gov
Research on peptides containing homophenylalanine has demonstrated their ability to form stable hydrogels. nih.govbohrium.com The chirality and sequence of the amino acids play a critical role in determining the morphology and properties of the resulting self-assembled materials. nih.govbohrium.com The introduction of a methyl group, as in this compound, could further modulate these self-assembly processes, potentially leading to materials with enhanced mechanical strength, thermal stability, or specific biological recognition capabilities.
Potential applications for polymers incorporating this compound include:
Injectable Hydrogels for Drug Delivery: The self-assembling properties could be harnessed to create injectable hydrogels that can encapsulate therapeutic agents and release them in a controlled manner at the target site.
Scaffolds for Tissue Engineering: The resulting biomaterials could mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.
Antimicrobial Surfaces: Peptides containing modified hydrophobic amino acids have shown promise as antimicrobial agents. nih.gov Polymers functionalized with this compound could be developed to create surfaces that resist biofilm formation.
Future Prospects in Pharmaceutical and Biotechnology Innovation
The unique structural features of this compound position it as a valuable building block for the next generation of pharmaceuticals and biotechnological tools. The incorporation of ncAAs into peptides is a well-established strategy to overcome many of the limitations of natural peptide-based drugs, such as poor metabolic stability and low bioavailability. nih.gov
The methyl group on the phenyl ring can enhance the metabolic stability of peptides by sterically hindering the action of proteolytic enzymes. nih.gov Furthermore, the D-configuration of the amino acid provides inherent resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. nih.gov These properties can lead to peptides with longer in vivo half-lives and improved therapeutic efficacy.
Studies on peptides containing other modified phenylalanines have demonstrated their potential as potent and selective therapeutic agents, including antifungal and antibacterial compounds. pensoft.netmdpi.com The structural modifications introduced by the 3-methyl group and the homophenylalanine backbone in this compound can be exploited to fine-tune the biological activity and pharmacokinetic properties of peptide drug candidates.
The future of this compound in pharmaceutical and biotechnology innovation is bright, with potential applications in:
Development of Novel Peptide Therapeutics: Designing peptides with enhanced stability and targeted activity for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.
Creation of Peptidomimetics: Using the unique structural constraints of this ncAA to design small molecules that mimic the biological activity of larger peptides but with improved drug-like properties.
Advancements in Bioconjugation: The Boc-protected amine and the carboxylic acid group provide orthogonal handles for conjugation to other molecules, such as imaging agents, drug payloads, or polymers, to create multifunctional therapeutic and diagnostic agents.
Q & A
Q. How can researchers validate the chiral purity of this compound in multi-step synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
